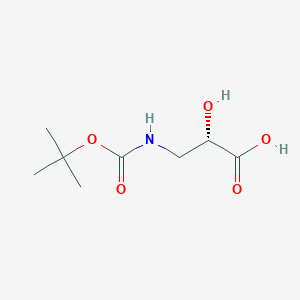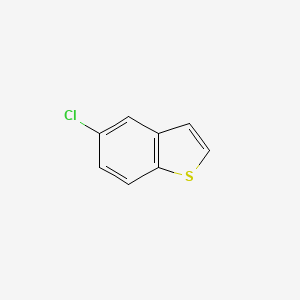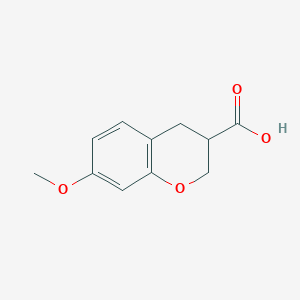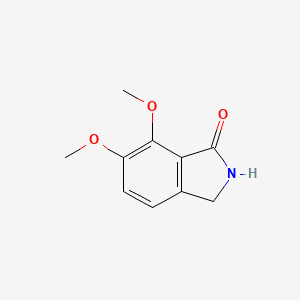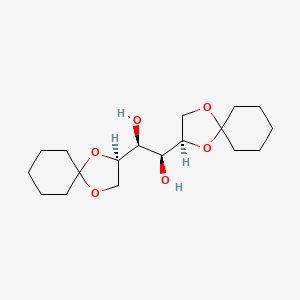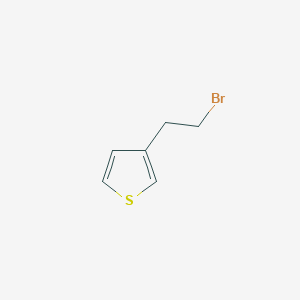
3-(2-Bromethyl)thiophen
Übersicht
Beschreibung
3-(2-Bromoethyl)thiophene is an organosulfur compound . It is used as a pharmaceutical intermediate and is a precursor to various other compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction . A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom . The molecular structure of 3-(2-Bromoethyl)thiophene can be represented as C6H7BrS .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including condensation reactions and heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
3-(2-Bromethyl)thiophen-Derivate wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Der Thiophen-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Molekülen. Seine Integration in Medikamentenkandidaten wird für die Entwicklung neuer Antikrebsmittel erforscht .
Materialwissenschaft: Organische Halbleiter
Im Bereich der Materialwissenschaft wird this compound für die Weiterentwicklung organischer Halbleiter eingesetzt. Diese Halbleiter sind aufgrund ihrer günstigen elektronischen Eigenschaften entscheidend für die Entwicklung flexibler elektronischer Geräte .
Organische Elektronik: Feldeffekttransistoren
Thiophen-basierte Verbindungen sind für die Herstellung organischer Feldeffekttransistoren (OFETs) von Bedeutung. Die elektronenreiche Natur des Thiophens ermöglicht einen effizienten Ladungstransport, der für hochleistungsfähige OFETs entscheidend ist .
Photonik: Organische Leuchtdioden (OLEDs)
Die Fähigkeit des Thiophenringsystems, Elektronen zu leiten, macht ihn für den Einsatz in OLEDs geeignet. Die Forschung konzentriert sich darauf, Thiophen-basierte Verbindungen für bessere lichtspendende Eigenschaften in Displaytechnologien zu optimieren .
Korrosionsschutz
Thiophenderivate, einschließlich solcher mit einem 3-(2-Bromethyl)-Substituenten, werden als Korrosionsinhibitoren untersucht. Ihre Anwendung ist besonders relevant für den Schutz industrieller Materialien vor korrosiven Prozessen .
Biologische Studien: Antibakterielle Aktivität
Die antimikrobielle Aktivität von Thiophenderivaten ist ein weiterer interessanter Bereich. Wissenschaftler untersuchen die Wirksamkeit dieser Verbindungen gegen verschiedene mikrobielle Stämme, was zur Entwicklung neuer Antibiotika führen könnte .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of thiophene derivatives.
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57070-76-5 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?
A1: 3-(2-Bromoethyl)thiophene serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



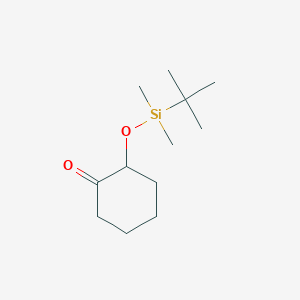
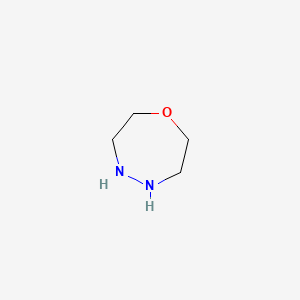
![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)


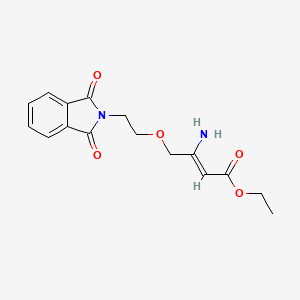
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
